2-Chloro-8-phenylquinoline

Catalog No.
S12575840
CAS No.
M.F
C15H10ClN
M. Wt
239.70 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-8-phenylquinoline

Product Name

2-Chloro-8-phenylquinoline

IUPAC Name

2-chloro-8-phenylquinoline

Molecular Formula

C15H10ClN

Molecular Weight

239.70 g/mol

InChI

InChI=1S/C15H10ClN/c16-14-10-9-12-7-4-8-13(15(12)17-14)11-5-2-1-3-6-11/h1-10H

InChI Key

WEOYNISVQLWPOB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC3=C2N=C(C=C3)Cl

2-Chloro-8-phenylquinoline is a chemical compound belonging to the quinoline family, characterized by a quinoline skeleton with a chlorine atom at the second position and a phenyl group at the eighth position. Its molecular formula is C13H9ClNC_{13}H_{9}ClN, and it has a molecular weight of approximately 228.67 g/mol. The compound exhibits unique structural features that contribute to its potential biological activity and applications in various fields.

Typical of halogenated quinolines, including:

  • Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles under appropriate conditions, leading to derivatives with different functional groups.
  • Electrophilic Aromatic Substitution: The phenyl group can participate in electrophilic substitution reactions, allowing for the introduction of additional substituents on the aromatic ring.
  • Reduction Reactions: The compound can be reduced to form corresponding amines or other derivatives, depending on the reducing agent used.

Quinoline derivatives, including 2-chloro-8-phenylquinoline, have been studied for their biological activities. They exhibit a range of pharmacological properties such as:

  • Antimicrobial Activity: Some studies indicate that quinoline derivatives can demonstrate antibacterial and antifungal properties.
  • Anticancer Potential: Quinoline compounds have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
  • Antiviral Effects: Certain derivatives may also show antiviral activity, making them candidates for further research in antiviral drug development.

The synthesis of 2-chloro-8-phenylquinoline typically involves multi-step processes, which may include:

  • Formation of the Quinoline Skeleton: This can be achieved through cyclization reactions involving aniline derivatives and appropriate carbonyl compounds.
  • Chlorination: The introduction of the chlorine atom can be performed using chlorinating agents such as phosphorus pentachloride or thionyl chloride.
  • Phenyl Substitution: The phenyl group can be introduced via Friedel-Crafts acylation or other coupling reactions.

These methods allow for the customization of the compound's structure to enhance its biological activity or tailor its properties for specific applications.

2-Chloro-8-phenylquinoline has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activities, it may serve as a lead compound for developing new antimicrobial or anticancer drugs.
  • Material Science: Its unique chemical structure may allow it to be used in developing novel materials with specific electronic or optical properties.
  • Agricultural Chemicals: Compounds with similar structures are often explored for their potential use as pesticides or herbicides.

Research on the interaction of 2-chloro-8-phenylquinoline with biological systems is crucial for understanding its mechanism of action. Studies may involve:

  • Binding Affinity Studies: Evaluating how well the compound binds to specific biological targets such as enzymes or receptors.
  • Synergistic Effects: Investigating how this compound interacts with other drugs or compounds to enhance efficacy or reduce toxicity.

These studies provide insights into optimizing its use in therapeutic applications.

Several compounds share structural similarities with 2-chloro-8-phenylquinoline. Notable examples include:

Compound NameStructure FeaturesUnique Properties
2-ChloroquinolineChlorine at position 2Exhibits distinct antibacterial properties
8-HydroxyquinolineHydroxyl group at position 8Known for its strong chelating ability and antioxidant effects
4-Chloro-8-methylquinolineMethyl group at position 8Demonstrates significant anticancer activity
2-Chloro-4-(trifluoromethyl)quinolineTrifluoromethyl group at position 4Increased lipophilicity, enhancing membrane permeability

These compounds highlight the versatility of quinoline derivatives and their potential applications across various domains. Each compound's unique properties stem from its functional groups and substitution patterns, influencing its biological activity and utility in different fields.

XLogP3

4.8

Hydrogen Bond Acceptor Count

1

Exact Mass

239.0501770 g/mol

Monoisotopic Mass

239.0501770 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-09-2024

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